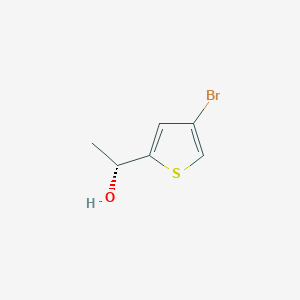![molecular formula C14H17NO3 B2472329 Benzoate de 1-oxa-5-azaspiro[2.5]octane CAS No. 1047655-54-8](/img/structure/B2472329.png)
Benzoate de 1-oxa-5-azaspiro[2.5]octane
Vue d'ensemble
Description
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Applications De Recherche Scientifique
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Mode of Action
The exact mode of action of Benzyl 1-oxa-5-azaspiro[2It is known that 1-oxa-2-azaspiro [25] octane, a related compound, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate may interact with its targets in a similar manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with an appropriate epoxide to form an intermediate, which then undergoes a spirocyclization reaction to yield the desired product . The reaction conditions typically involve the use of organic solvents and may require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher efficiency, and enhanced safety compared to traditional batch processes . The continuous flow synthesis involves the reaction of cyclohexanone with ammonia and sodium hypochlorite, followed by phase separation and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-2-azaspiro[2.5]octane: This compound is a selective electrophilic aminating agent with similar reactivity to Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate.
Tert-butyl-1,1-dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octan-5-carboxylate: Another spirocyclic compound with comparable chemical properties.
Uniqueness
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct electronic and steric properties, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
benzyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17-9-12-5-2-1-3-6-12)15-8-4-7-14(10-15)11-18-14/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHCCNHBPGQJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2472247.png)

![1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2472250.png)


![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)
![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)
![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)


![N-(4-acetamidophenyl)-2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)
![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)
